molecular formula C12H16ClN3O3 B3982657 (5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine

(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine

Cat. No. B3982657
M. Wt: 285.73 g/mol
InChI Key: LKGMCEFONLDCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05585394

Procedure details

A mixture of 19.5 g of 4-chloro-1,2-dinitrobenzene and 35 g of 4-(2-aminoethyl)morpholine in 180 ml of EtOH is stirred for 20 hours at RT. The precipitate formed is filtered off and washed with iso ether to give 17.1 g of the expected product after crystallization twice in succession from isopropanol.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.N[CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:11][CH2:15][CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:3]=1

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
35 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
180 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 20 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with iso ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.